N-(4-acetylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-acetylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a pyridin-4-yl group at position 5, a pyrrol-1-yl moiety at position 4, and a sulfanyl-linked acetamide side chain terminating in a 4-acetylphenyl group.
Properties
Molecular Formula |
C21H18N6O2S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[(5-pyridin-4-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H18N6O2S/c1-15(28)16-4-6-18(7-5-16)23-19(29)14-30-21-25-24-20(17-8-10-22-11-9-17)27(21)26-12-2-3-13-26/h2-13H,14H2,1H3,(H,23,29) |
InChI Key |
AKWWLLGSKPARAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Triazole Core
The triazole ring’s substitution pattern critically influences biological activity. Key comparisons include:
*Calculated based on analogous structures; exact mass requires experimental validation.
- Pyridine Positional Isomerism : The target’s pyridin-4-yl group (vs. pyridin-2-yl in ) may enhance π-π stacking with aromatic residues in enzyme active sites due to spatial orientation .
- Pyrrol-1-yl vs.
Acetamide Side Chain Modifications
The terminal phenyl group’s substituent impacts solubility and target specificity:
- 4-Acetylphenyl (Target) : The acetyl group’s electron-withdrawing nature may stabilize hydrogen bonding with enzymatic residues, contrasting with electron-donating groups like methoxy () or sulfamoyl ().
- Anti-Exudative Activity: Analogous compounds with furan-2-yl and amino-triazole moieties (e.g., derivatives in ) demonstrated anti-exudative effects in rodent models, suggesting the target’s pyrrol-1-yl group could enhance similar activity .
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